molecular formula C18H19FN6O B6793068 (6-fluoro-1H-benzimidazol-5-yl)-[4-[methyl(pyridazin-3-yl)amino]piperidin-1-yl]methanone

(6-fluoro-1H-benzimidazol-5-yl)-[4-[methyl(pyridazin-3-yl)amino]piperidin-1-yl]methanone

Cat. No.: B6793068
M. Wt: 354.4 g/mol
InChI Key: AIVOEZPXKHNHGY-UHFFFAOYSA-N
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Description

The compound (6-fluoro-1H-benzimidazol-5-yl)-[4-[methyl(pyridazin-3-yl)amino]piperidin-1-yl]methanone is a synthetic organic molecule that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-fluoro-1H-benzimidazol-5-yl)-[4-[methyl(pyridazin-3-yl)amino]piperidin-1-yl]methanone typically involves multi-step organic synthesis. One common route starts with the preparation of the benzimidazole core, followed by the introduction of the fluoro substituent. The piperidine ring is then constructed and functionalized with the pyridazinyl group. Key steps include:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Fluorination: Introduction of the fluoro group can be done using electrophilic fluorinating agents such as Selectfluor.

    Piperidine Ring Construction: The piperidine ring is typically synthesized via cyclization reactions involving appropriate precursors.

    Attachment of Pyridazinyl Group: This step involves nucleophilic substitution reactions where the pyridazinyl moiety is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine rings.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, (6-fluoro-1H-benzimidazol-5-yl)-[4-[methyl(pyridazin-3-yl)amino]piperidin-1-yl]methanone is investigated for its potential to treat diseases by modulating specific biological pathways. It may exhibit activity against certain types of cancer, infections, or neurological disorders.

Industry

Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and applications are of interest to companies involved in chemical manufacturing and drug development.

Mechanism of Action

The mechanism of action of (6-fluoro-1H-benzimidazol-5-yl)-[4-[methyl(pyridazin-3-yl)amino]piperidin-1-yl]methanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins involved in critical biological processes. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (6-chloro-1H-benzimidazol-5-yl)-[4-[methyl(pyridazin-3-yl)amino]piperidin-1-yl]methanone
  • (6-bromo-1H-benzimidazol-5-yl)-[4-[methyl(pyridazin-3-yl)amino]piperidin-1-yl]methanone
  • (6-methyl-1H-benzimidazol-5-yl)-[4-[methyl(pyridazin-3-yl)amino]piperidin-1-yl]methanone

Uniqueness

The uniqueness of (6-fluoro-1H-benzimidazol-5-yl)-[4-[methyl(pyridazin-3-yl)amino]piperidin-1-yl]methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group, in particular, can enhance its metabolic stability and binding affinity to biological targets compared to its chloro, bromo, or methyl analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(6-fluoro-1H-benzimidazol-5-yl)-[4-[methyl(pyridazin-3-yl)amino]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O/c1-24(17-3-2-6-22-23-17)12-4-7-25(8-5-12)18(26)13-9-15-16(10-14(13)19)21-11-20-15/h2-3,6,9-12H,4-5,7-8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVOEZPXKHNHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2=CC3=C(C=C2F)NC=N3)C4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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